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5,6,7,8-Tetrahydro-1,8-naphthyridine-3-carbonitrile
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Overview
Description
5,6,7,8-Tetrahydro-1,8-naphthyridine-3-carbonitrile is a heterocyclic compound that belongs to the class of naphthyridines. These compounds are characterized by a fused ring system containing two nitrogen atoms. The unique structure of this compound makes it an important molecule in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
The synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine-3-carbonitrile can be achieved through several synthetic routes. One common method involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another approach includes the Friedländer synthesis, which involves the cyclization of 2-aminopyridine with a carbonyl compound . Industrial production methods may involve the use of metal-catalyzed synthesis and ring expansion reactions .
Chemical Reactions Analysis
5,6,7,8-Tetrahydro-1,8-naphthyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Catalytic reduction using palladium on charcoal in ethanol can yield tetrahydro derivatives.
Common reagents used in these reactions include palladium on charcoal for reduction and various oxidizing agents for oxidation. The major products formed from these reactions are typically tetrahydro derivatives and substituted naphthyridines .
Scientific Research Applications
Scientific Research Applications
5,6,7,8-Tetrahydro-1,8-naphthyridine-3-carbonitrile has a wide range of applications in scientific research:
- Chemistry It is used as a building block for synthesizing more complex heterocyclic compounds.
- Biology The compound has shown potential in developing biologically active molecules, including antimicrobial and anticancer agents.
- Medicine Derivatives of this compound are investigated for potential therapeutic properties, including their use as ligands in drug design.
- Industry The compound is used to develop materials for light-emitting diodes, dye-sensitized solar cells, and molecular sensors.
This compound exhibits biological activities primarily through its interaction with specific enzymes and receptors. It acts as an inhibitor for several enzymes, including cyclooxygenase (COX) and various kinases, which can modulate inflammatory pathways and cellular proliferation. Preliminary studies suggest that it possesses antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics, and research indicates that it may inhibit tumor growth by inducing apoptosis in cancer cells and interfering with cell cycle progression.
Case Studies and Experimental Data
- Antituberculosis Activity A study utilizing a library of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives demonstrated promising antituberculosis activity, and three lead compounds were identified with significant inhibitory effects against Mycobacterium tuberculosis.
- Enzyme Inhibition Assays In vitro assays showed that this compound derivatives exhibited IC50 values ranging from 0.5 to 2 µM against COX enzymes, indicating strong anti-inflammatory potential.
- Cytotoxicity Tests this compound was tested against various human cancer cell lines (e.g., HeLa and A375), revealing cytotoxic effects with IC50 values below 10 µM, suggesting its potential as an anticancer agent.
Library Synthesis
The chemistry of 5,6,7,8-tetrahydro-1,6-naphthyridine scaffolds, synthesized by intramolecular cobalt-catalyzed [2 + 2 + 2] cyclizations, has been exploited for library synthesis . Urea, amide, and sulfonamide formations were used in the synthesis of a 101-membered library, and screening of the library for antituberculosis activity revealed three lead compounds .
1,8‐Naphthyridine Derivatives
1,8‐Naphthyridine derivatives have also exhibited potential applications in neurological disorders such as Alzheimer's multiple sclerosis, and depression . In addition, these synthetic derivatives have been found to possess activities such as anti‐osteoporotic (α(v)β(3) antagonists), anti‐allergic, antimalarial, gastric antisecretory, bronchodilator, anticonvulsant, anti‐hypertensive, platelet aggregation inhibition, anti‐oxidant, EGFR inhibition, protein kinase inhibition, ionotropic agent, β‐3 antagonist, MDR modulator, adenosine receptor agonist, adrenoceptor antagonist, and pesticide activities .
Molecular Targets
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydro-1,8-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to various receptors and enzymes, thereby modulating their activity . The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparison with Similar Compounds
5,6,7,8-Tetrahydro-1,8-naphthyridine-3-carbonitrile can be compared with other similar compounds, such as:
- 1,5-Naphthyridine-3-carbonitrile
- 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile
- 8-Pivaloyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carbonitrile
These compounds share a similar naphthyridine core but differ in their substituents and functional groups, which can lead to variations in their chemical reactivity and biological activity
Biological Activity
5,6,7,8-Tetrahydro-1,8-naphthyridine-3-carbonitrile (THN) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of THN, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C₁₄H₁₇N₃
- Molecular Weight : 243.30 g/mol
- CAS Number : 1222533-78-9
THN exhibits various biological activities primarily through its interaction with specific enzymes and receptors. The following mechanisms have been identified:
- Enzyme Inhibition : THN acts as an inhibitor for several enzymes, including cyclooxygenase (COX) and various kinases. This inhibition can modulate inflammatory pathways and cellular proliferation.
- Antimicrobial Activity : Preliminary studies suggest that THN possesses antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics.
- Anticancer Potential : Research indicates that THN may inhibit tumor growth by inducing apoptosis in cancer cells and interfering with cell cycle progression.
Case Studies and Experimental Data
-
Antituberculosis Activity :
A study utilizing a library of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives demonstrated promising antituberculosis activity. Three lead compounds were identified with significant inhibitory effects against Mycobacterium tuberculosis . -
Enzyme Inhibition Assays :
In vitro assays showed that THN derivatives exhibited IC50 values ranging from 0.5 to 2 µM against COX enzymes, indicating strong anti-inflammatory potential . -
Cytotoxicity Tests :
THN was tested against various human cancer cell lines (e.g., HeLa and A375), revealing cytotoxic effects with IC50 values below 10 µM, suggesting its potential as an anticancer agent .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities of THN compared to related compounds:
Properties
Molecular Formula |
C9H9N3 |
---|---|
Molecular Weight |
159.19 g/mol |
IUPAC Name |
5,6,7,8-tetrahydro-1,8-naphthyridine-3-carbonitrile |
InChI |
InChI=1S/C9H9N3/c10-5-7-4-8-2-1-3-11-9(8)12-6-7/h4,6H,1-3H2,(H,11,12) |
InChI Key |
HIHAFJSYXOICCM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(NC1)N=CC(=C2)C#N |
Origin of Product |
United States |
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